
2-methyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of trifluoromethylbenzene to produce a mixture of nitrotrifluoromethylbenzenes, followed by reduction to the corresponding amines . Another method involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale processes such as reductive dechlorination of nitro or amino-substituted compounds in the presence of hydrogen and catalysts . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating reactions .
Major Products Formed
Major products formed from these reactions include nitrotrifluoromethylbenzenes, aminotrifluoromethylbenzenes, and other substituted derivatives .
Applications De Recherche Scientifique
2-Methyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including analgesics like flunixin.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as the NMDA receptor. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively and interact with specific receptors and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the benzene ring.
4-(Trifluoromethyl)aniline: Another positional isomer with the trifluoromethyl group at the para position
Uniqueness
2-Methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
2-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5,12H,1H3 |
Clé InChI |
AJMYOJIRIANARO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)


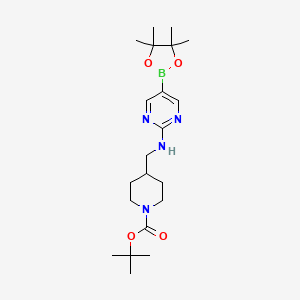
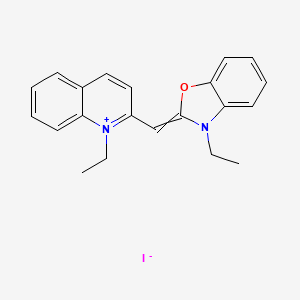
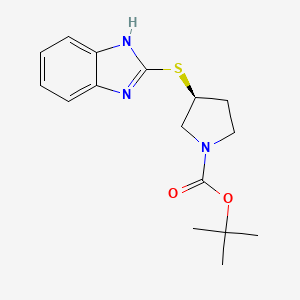
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
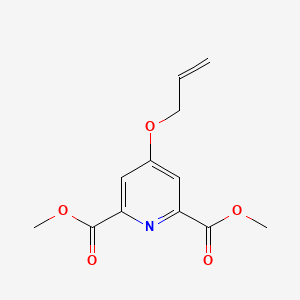
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
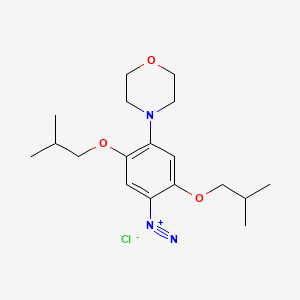
![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
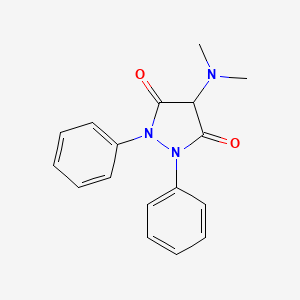
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
